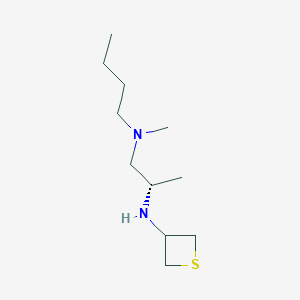
(S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is a chiral diamine compound featuring a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine typically involves the reaction of a thietane derivative with a suitable diamine precursor. One common method involves the reaction of 2-chloromethylthiirane with a diamine under reflux conditions in ethanol. The reaction proceeds with good yields and can be monitored using techniques such as IR and NMR spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietane ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and diamine groups can form specific interactions with these targets, influencing their activity and function. Detailed studies using techniques like X-ray crystallography or molecular modeling can provide insights into these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine: Unique due to its chiral center and thietane ring.
Thietane-containing xanthines: Known for their antioxidant activity.
Thietane-containing triazoles: Studied for their effects on the hemostasis system.
Uniqueness
This compound stands out due to its specific combination of a chiral center and a thietane ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H24N2S |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
(2S)-1-N-butyl-1-N-methyl-2-N-(thietan-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H24N2S/c1-4-5-6-13(3)7-10(2)12-11-8-14-9-11/h10-12H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
DEPPXFSDRBOLSO-JTQLQIEISA-N |
Isomeric SMILES |
CCCCN(C)C[C@H](C)NC1CSC1 |
Canonical SMILES |
CCCCN(C)CC(C)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
![8-Chloroimidazo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15231051.png)

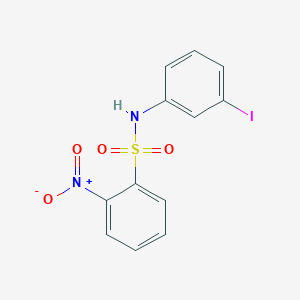

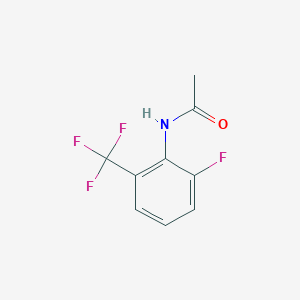
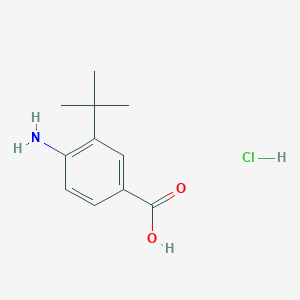
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
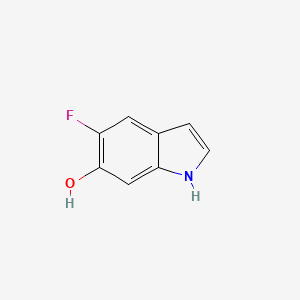
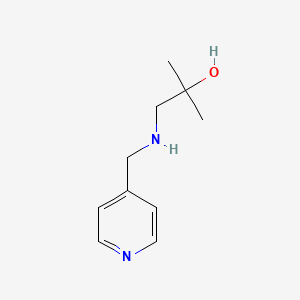


![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
